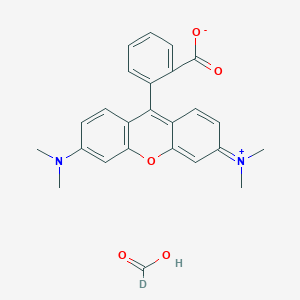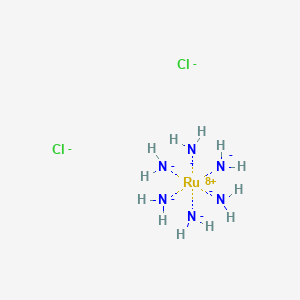![molecular formula C16H9BrO B8206062 10-Bromonaphtho[2,1-b]benzofuran](/img/structure/B8206062.png)
10-Bromonaphtho[2,1-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromonaphtho[2,1-b]benzofuran is an organic compound with the molecular formula C16H9BrO and a molecular weight of 297.15 g/mol . It is a brominated derivative of naphtho[2,1-b]benzofuran, characterized by the presence of a bromine atom at the 10th position of the naphtho[2,1-b]benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromonaphtho[2,1-b]benzofuran can be achieved through several methods. One common approach involves the bromination of naphtho[2,1-b]benzofuran using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 10th position of the naphtho[2,1-b]benzofuran ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination . The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Bromonaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphtho[2,1-b]benzofuran.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Major Products Formed
Substitution: Formation of various substituted naphtho[2,1-b]benzofuran derivatives.
Oxidation: Formation of naphthoquinones and other oxidized products.
Reduction: Formation of naphtho[2,1-b]benzofuran.
Scientific Research Applications
10-Bromonaphtho[2,1-b]benzofuran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 10-Bromonaphtho[2,1-b]benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom at the 10th position can participate in various chemical reactions, influencing the compound’s reactivity and biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes . Detailed studies on its mechanism of action are essential to understand its full potential in medicinal and biological applications .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]benzofuran: The parent compound without the bromine atom.
10-Chloronaphtho[2,1-b]benzofuran: A chlorinated derivative with similar properties.
10-Iodonaphtho[2,1-b]benzofuran: An iodinated derivative with distinct reactivity.
Uniqueness
10-Bromonaphtho[2,1-b]benzofuran is unique due to the presence of the bromine atom, which imparts specific reactivity and properties . The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the compound’s potential biological activities and applications in materials science highlight its significance in research and industry .
Properties
IUPAC Name |
10-bromonaphtho[2,1-b][1]benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMUSJSZQBFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonic acid](/img/structure/B8206010.png)
![N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine](/img/structure/B8206014.png)

![tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8206024.png)

![5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine](/img/structure/B8206043.png)

![5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8206065.png)

![(2R)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8206077.png)
